molecular formula C20H18N4O4 B2619270 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 730241-99-3

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2619270
CAS No.: 730241-99-3
M. Wt: 378.388
InChI Key: VIHAFRSERJOEDD-UHFFFAOYSA-N
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Description

    Starting Materials: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole and a cyanating agent such as cyanogen bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydride in an organic solvent like acetonitrile.

    Product: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

      Product: 4-(Furan-2-carbonyl)piperazine.

  • Formation of the Oxazole Ring

      Starting Materials: 4-(Furan-2-carbonyl)piperazine and 4-methoxybenzoyl chloride.

      Reaction Conditions: The reaction is performed under reflux conditions in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).

      Product: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvent, room temperature or elevated temperatures.

      Products: Oxidized derivatives of the furan and oxazole rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Organic solvent, low temperatures.

      Products: Reduced forms of the carbonyl and nitrile groups.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Organic solvent, room temperature or reflux.

      Products: Substituted derivatives at the furan, piperazine, or oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Solvents: Dichloromethane, DMF, acetonitrile.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced carbonyl and nitrile groups.

    Substituted Derivatives: Products with new substituents on the furan, piperazine, or oxazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostic Tools: Its derivatives may be used in diagnostic imaging or as biomarkers for certain diseases.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a building block in the synthesis of advanced polymers with specific properties.

    Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the methoxy group on the phenyl ring.

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile: Contains a chlorine substituent instead of a methoxy group.

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-nitrophenyl)oxazole-4-carbonitrile: Contains a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the phenyl ring in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAFRSERJOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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